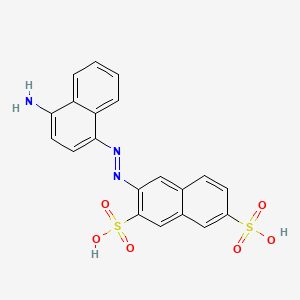
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester can be synthesized through the esterification of butanoic acid with an appropriate alcohol, such as hexahydro-4,7-methano-1H-indenyl alcohol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of flavoring agents.
Wirkmechanismus
The mechanism by which butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester can interact with olfactory receptors, leading to the perception of its fruity odor . Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexahydro-4,7-methano-1H-indenyl acrylate
- Propenoic acid (3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden)-1-yl ester
Uniqueness
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester stands out due to its unique combination of a butanoic acid ester with a hexahydro-4,7-methano-1H-indenyl moiety. This structure imparts distinct physicochemical properties, such as its characteristic fruity odor and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
113889-23-9 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-tricyclo[5.2.1.02,6]dec-4-enyl butanoate |
InChI |
InChI=1S/C14H20O2/c1-2-3-13(15)16-12-7-6-11-9-4-5-10(8-9)14(11)12/h6-7,9-12,14H,2-5,8H2,1H3 |
InChI-Schlüssel |
KLEHDRXJJZQKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1C=CC2C1C3CCC2C3 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)





